molecular formula C24H27N5O2 B7856348 CP-673451 CAS No. 804551-39-1

CP-673451

Cat. No.: B7856348
CAS No.: 804551-39-1
M. Wt: 417.5 g/mol
InChI Key: DEEOXSOLTLIWMG-UHFFFAOYSA-N
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Description

CP-673451 is a chemical compound known for its potent inhibitory effects on platelet-derived growth factor receptors (PDGFR). This compound exhibits significant antiangiogenic and antitumor properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

The synthesis of CP-673451 involves multiple steps, typically starting with the preparation of the benzimidazole and quinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

CP-673451 undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying PDGFR inhibitors.

    Biology: Its antiangiogenic properties make it a valuable tool for studying blood vessel formation.

    Medicine: It is being evaluated for its potential in treating various cancers, including acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).

Mechanism of Action

Comparison with Similar Compounds

Compared to other PDGFR inhibitors, CP-673451 exhibits greater selectivity and potency. Similar compounds include:

This compound’s unique structure and potent inhibitory effects make it a valuable subject of study in various scientific and medical fields.

Properties

IUPAC Name

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEOXSOLTLIWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187948
Record name CP-673451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343787-29-1
Record name CP-673,451
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-673451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-673451
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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